molecular formula C8H9NO2 B12417788 n-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3

n-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3

Cat. No.: B12417788
M. Wt: 158.21 g/mol
InChI Key: RZVAJINKPMORJF-AAYPNNLASA-N
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Description

N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is a deuterium-labeled form of acetaminophen, commonly known as paracetamol. This compound is used as an analgesic and antipyretic drug, meaning it is employed to relieve pain and reduce fever. The deuterium labeling makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 involves the incorporation of deuterium atoms into the acetaminophen molecule. The process typically starts with the deuteration of phenol to produce 4-hydroxyphenyl-2,3,5,6-d4. This intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Research: Helps in tracing metabolic pathways and understanding drug metabolism.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification of acetaminophen.

    Biomedical Research: Used to investigate the mechanisms of action of acetaminophen and its metabolites.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is similar to that of acetaminophen. It primarily acts by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever, and their inhibition leads to analgesic and antipyretic effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen (Paracetamol): The non-deuterated form of the compound.

    N-(4-Hydroxyphenyl)acetamide: Another analog with similar analgesic and antipyretic properties.

Uniqueness

N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is unique due to its deuterium labeling, which provides several advantages in scientific research. The presence of deuterium atoms makes it more stable and less prone to metabolic degradation, allowing for more accurate and detailed studies. This compound is particularly valuable in pharmacokinetic and metabolic research, where precise tracking of drug molecules is essential.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

158.21 g/mol

IUPAC Name

2,2,2-trideuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D

InChI Key

RZVAJINKPMORJF-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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